7-BENZYL-1-({4-[(7-BENZYL-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-1-YL)METHYL]PHENYL}METHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Description
The compound 7-benzyl-1-({4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]phenyl}methyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule It belongs to the class of purine derivatives, which are known for their significant biological activities
Properties
IUPAC Name |
7-benzyl-1-[[4-[(7-benzyl-3-methyl-2,6-dioxopurin-1-yl)methyl]phenyl]methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N8O4/c1-37-29-27(39(21-35-29)17-23-9-5-3-6-10-23)31(43)41(33(37)45)19-25-13-15-26(16-14-25)20-42-32(44)28-30(38(2)34(42)46)36-22-40(28)18-24-11-7-4-8-12-24/h3-16,21-22H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGBEGPSWQHYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)CN4C(=O)C5=C(N=CN5CC6=CC=CC=C6)N(C4=O)C)N(C=N2)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1-({4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]phenyl}methyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Benzylation and methylation: Introduction of benzyl and methyl groups at specific positions on the purine ring is carried out using benzyl halides and methylating agents under basic conditions.
Coupling reactions: The final step involves coupling the substituted purine with the phenylmethyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing chromatography and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1-({4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]phenyl}methyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and methyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-benzyl-1-({4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]phenyl}methyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-1-({4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]phenyl}methyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
7-benzyl-1-({4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]phenyl}methyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a simpler structure.
Theophylline: Used in respiratory diseases, with a similar purine core but different substituents.
Adenosine: A naturally occurring nucleoside with significant biological roles.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
